1-Bromohexane-5,5,6,6,6-D5

Mass Spectrometry Internal Standard Isotope Dilution

1-Bromohexane-5,5,6,6,6-D5 is a deuterated derivative of 1-bromohexane, an organobromine compound used as an alkylating agent and synthetic intermediate. The compound features five deuterium atoms specifically located at the terminal methyl (C6) and adjacent methylene (C5) positions, as indicated by its molecular formula CD3CD2(CH2)4Br.

Molecular Formula C6H13Br
Molecular Weight 170.10 g/mol
Cat. No. B13856230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexane-5,5,6,6,6-D5
Molecular FormulaC6H13Br
Molecular Weight170.10 g/mol
Structural Identifiers
SMILESCCCCCCBr
InChIInChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2
InChIKeyMNDIARAMWBIKFW-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromohexane-5,5,6,6,6-D5: Deuterated Alkyl Bromide for Precise Isotope Dilution Mass Spectrometry


1-Bromohexane-5,5,6,6,6-D5 is a deuterated derivative of 1-bromohexane, an organobromine compound used as an alkylating agent and synthetic intermediate. The compound features five deuterium atoms specifically located at the terminal methyl (C6) and adjacent methylene (C5) positions, as indicated by its molecular formula CD3CD2(CH2)4Br. It is primarily employed as a stable isotope-labeled internal standard in mass spectrometry (MS)-based quantitative assays due to its distinct +5 Da mass shift relative to the unlabeled analyte . Commercial sources supply the compound with an isotopic enrichment of 99 atom % D, ensuring minimal background interference from unlabeled isotopologues .

Why Unlabeled 1-Bromohexane Cannot Substitute 1-Bromohexane-5,5,6,6,6-D5 in Quantitative Mass Spectrometry Workflows


In isotope dilution mass spectrometry (IDMS), the internal standard must co-elute with the analyte and exhibit identical ionization efficiency, yet be distinguishable by mass. Unlabeled 1-bromohexane fails as an internal standard because it is chemically identical to the analyte, resulting in identical retention time and m/z ratio, making it impossible to separately quantify the analyte and standard in the mass spectrometer. Deuterated analogs like 1-Bromohexane-5,5,6,6,6-D5 provide a predictable mass shift (typically +1 Da per deuterium atom) while retaining near-identical physicochemical properties, enabling accurate recovery correction and compensation for matrix effects [1]. Substitution with an unlabeled compound would compromise quantification accuracy and invalidate method validation criteria for regulatory compliance [1].

1-Bromohexane-5,5,6,6,6-D5: Quantified Differentiation Evidence Against Analogs and Unlabeled Comparators


Mass Shift Differentiation: +5 Da Enables Unambiguous MS Quantification of 1-Bromohexane

1-Bromohexane-5,5,6,6,6-D5 exhibits a molecular weight of 170.11 g/mol, representing a mass shift of +5 Da compared to the unlabeled 1-bromohexane (MW 165.07) . This mass increment is sufficient to resolve the internal standard signal from the analyte in both GC-MS and LC-MS applications, provided the mass analyzer has unit resolution. In contrast, the unlabeled compound would co-elute and produce identical m/z values, precluding separate quantification [1].

Mass Spectrometry Internal Standard Isotope Dilution

Isotopic Purity: 99 atom % D Minimizes Background Interference Relative to Lower-Enrichment Deuterated Analogs

The target compound is supplied with an isotopic enrichment of 99 atom % D, meaning that 99% of the molecules contain the full complement of five deuterium atoms at the specified positions . For comparison, commercially available 1-Bromohexane-d13 is often offered at 98 atom % D . The 1% higher enrichment of the d5 compound reduces the proportion of unlabeled or partially labeled molecules, thereby lowering the background signal in MS analysis and improving the signal-to-noise ratio for trace-level quantification.

Isotopic Enrichment Deuterium Labeling Internal Standard

Cost-Effective Mass Shift: +5 Da Provides Sufficient MS Resolution at Lower Cost Than Higher-Deuterated Analogs

The +5 Da mass shift of 1-Bromohexane-5,5,6,6,6-D5 is adequate for baseline resolution in most GC-MS and LC-MS applications using unit-resolution instruments. For routine quantification, higher-deuterated analogs such as 1-Bromohexane-d11 (+11 Da) or d13 (+13 Da) offer marginally larger mass separation but at significantly higher cost. The d5 compound is available at approximately ¥1519 per gram (99 atom % D) , while the d11 analog is priced at approximately $387 per gram and the d13 analog at roughly $288 per gram (when purchasing 5 g) [1]. The d5 variant thus provides a cost-effective balance between adequate mass separation and procurement expense for laboratories with budget constraints.

Cost Efficiency Mass Shift Procurement

Chromatographic Compatibility: Boiling Point Similarity Ensures Co-Elution with Unlabeled Analyte

The boiling point of 1-Bromohexane-5,5,6,6,6-D5 is reported as 154.9±3.0 °C at 760 mmHg , which overlaps with the boiling point range of unlabeled 1-bromohexane (154–158 °C) . This near-identity ensures that the deuterated internal standard co-elutes with the analyte under typical gas chromatographic conditions, a critical requirement for accurate internal standard-based quantification. Significant differences in volatility would lead to retention time shifts, compromising the ability of the internal standard to correct for injection variability and matrix effects [1].

GC-MS Co-elution Internal Standard

¹H NMR Spectral Simplification: Deuterium Substitution Eliminates Signals from Terminal Methyl and Adjacent Methylene Groups

1-Bromohexane-5,5,6,6,6-D5 contains five deuterium atoms at positions 5 and 6, leaving only eight non-exchangeable protons in the molecule (four methylene groups). In contrast, unlabeled 1-bromohexane possesses thirteen protons, with characteristic ¹H NMR signals including a triplet at ~3.48 ppm (CH₂Br), a multiplet at ~1.88 ppm (intermediate CH₂), and a triplet at ~0.9 ppm (terminal CH₃) [1]. The d5 compound exhibits no signal for the terminal methyl group and the adjacent methylene group, simplifying the spectrum and reducing overlap in crowded regions. This makes the deuterated compound valuable as an internal standard in NMR reaction monitoring or as a solvent for studying proton-containing analytes without background interference.

NMR Spectroscopy Deuterium Labeling Spectral Resolution

1-Bromohexane-5,5,6,6,6-D5: Recommended Application Scenarios for Scientific and Industrial Use


Quantification of 1-Bromohexane in Environmental or Biological Matrices via GC-MS

1-Bromohexane-5,5,6,6,6-D5 is added as an internal standard to samples prior to extraction and analysis by GC-MS. The +5 Da mass shift allows the mass spectrometer to distinguish the internal standard from endogenous 1-bromohexane, enabling accurate isotope dilution quantification. Co-elution with the analyte due to identical boiling point ensures that both experience the same matrix effects and ionization efficiency. The 99 atom % D isotopic purity minimizes background signal from unlabeled molecules, improving detection limits. This approach is applicable to environmental monitoring of volatile organic compounds or pharmacokinetic studies of bromoalkane metabolites.

Kinetic Isotope Effect (KIE) Studies of SN2 Reactions Involving Alkyl Bromides

The specific placement of five deuterium atoms at the terminal positions of the hexyl chain allows researchers to investigate secondary kinetic isotope effects in nucleophilic substitution reactions. The absence of ¹H NMR signals for the deuterated positions [1] simplifies reaction monitoring by NMR, while the +5 Da mass shift enables MS-based quantification of reaction progress. Comparisons with unlabeled 1-bromohexane under identical reaction conditions reveal isotopic substitution effects on reaction rates and mechanisms.

Internal Standard for LC-MS Quantification of Bromoalkane Impurities in Pharmaceutical Synthesis

During the synthesis of pharmaceutical intermediates where 1-bromohexane is used as an alkylating agent, residual bromoalkane must be quantified to ensure product purity. 1-Bromohexane-5,5,6,6,6-D5 serves as an ideal internal standard for LC-MS methods due to its co-elution with the analyte and distinct mass shift . The compound's room-temperature stability for three years makes it suitable for long-term quality control protocols.

NMR Solvent or Internal Reference for Proton-Free Background

In NMR experiments requiring a proton-free background, 1-Bromohexane-5,5,6,6,6-D5 can be used as a solvent or co-solvent. The deuterium labeling at the terminal positions eliminates strong signals from the methyl and adjacent methylene groups, reducing spectral interference [1]. This is particularly useful in studying the structure and dynamics of biomolecules or polymers in organic media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromohexane-5,5,6,6,6-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.